4-amino-1-bencil-1H-imidazol-5-carboxilato de etilo

Descripción general

Descripción

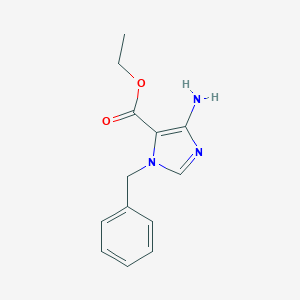

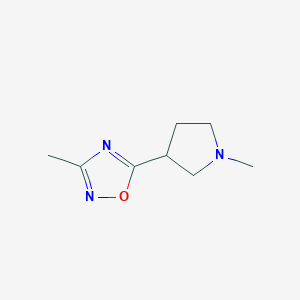

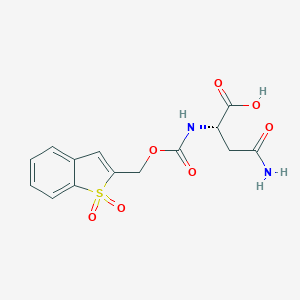

Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest due to their wide range of biological activities . The synthesis typically involves the reaction of acetophenones with benzylic amines . The reaction conditions are usually mild and allow for the inclusion of a variety of functional groups .Molecular Structure Analysis

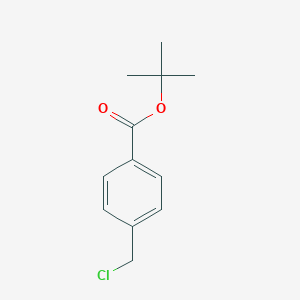

The molecular structure of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate consists of a five-membered imidazole ring attached to a benzyl group and an ethyl carboxylate group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical reactions due to the presence of a positive charge on either of the two nitrogen atoms, which shows two equivalent tautomeric forms . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Aplicaciones Científicas De Investigación

Investigación antimicrobiana

Se han sintetizado y evaluado derivados de imidazol para su potencial antimicrobiano contra diversas bacterias, como Staphylococcus aureus y Escherichia coli. El 4-amino-1-bencil-1H-imidazol-5-carboxilato de etilo podría explorarse para aplicaciones antimicrobianas similares debido a su similitud estructural con otros compuestos de imidazol activos .

Química sintética

El imidazol y sus derivados son versátiles en la química sintética, ya que sirven como componentes clave en reacciones multicomponente en diversas condiciones. El grupo etilo en el compuesto podría ofrecer una reactividad única que puede aprovecharse en las rutas sintéticas .

Estudios farmacológicos

Los derivados de imidazol son conocidos por sus propiedades farmacológicas. Si bien no está directamente relacionado, el etomidato, un compuesto estructuralmente similar, es un potente hipnótico intravenoso. Esto sugiere que el this compound puede tener aplicaciones potenciales en el desarrollo de nuevos agentes farmacológicos .

Síntesis química

El compuesto se ha utilizado en procedimientos de síntesis química, como reacciones con isocianatos en condiciones de reflujo. Esto indica su utilidad en procesos complejos de síntesis química .

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the particular biological activity exhibited by the compound.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific mode of action would depend on the particular biological activity exhibited by the compound.

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways, leading to downstream effects . The specific pathways affected would depend on the particular biological activity exhibited by the compound.

Pharmacokinetics

It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , which could impact their bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities , which would result in various molecular and cellular effects.

Propiedades

IUPAC Name |

ethyl 5-amino-3-benzylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-2-18-13(17)11-12(14)15-9-16(11)8-10-6-4-3-5-7-10/h3-7,9H,2,8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOIASQFYRYVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CN1CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456267 | |

| Record name | ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169616-29-9 | |

| Record name | ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)

![7-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B176827.png)